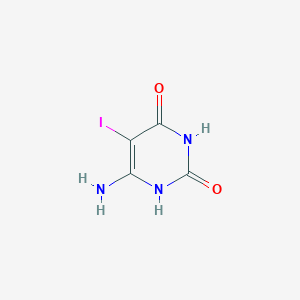
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
描述
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 6, an iodine atom at position 5, and two keto groups at positions 2 and 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione typically involves the iodination of a suitable pyrimidine precursor. One common method is the iodination of 6-Aminouracil using iodine or an iodine-containing reagent under controlled conditions. The reaction may require a catalyst and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group and the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-Amino-5-azidopyrimidine-2,4(1H,3H)-dione.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nucleoside analogs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting cellular processes. The iodine atom and amino group could play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Aminouracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodouracil: Lacks the amino group, which may reduce its biological activity.
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
Uniqueness
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-amino-5-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNTGMFRRQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















